4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl

Covalent Organic Frameworks Solution-Processable Monomers Conjugated Porous Polymers

Unsubstituted 4,4'-diethynylbiphenyl (DEBP) is insoluble in common organic solvents, blocking homogeneous COF and polymer synthesis. 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl (CAS 1788872-95-6) solves this: ① Soluble in DCM, DMF, DMSO, enabling solution-phase Sonogashira coupling and uniform framework growth. ② The 2,2'-dimethyl groups enforce a ~84° inter-ring dihedral angle, suppressing π-stacking and promoting permanent microporosity (BET up to 809 m² g⁻¹ in related networks). ③ Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC), ensuring accurate stoichiometric calculations for reproducible framework properties.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
Cat. No. B8244210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#C)C2=C(C=C(C=C2)C#C)C
InChIInChI=1S/C18H14/c1-5-15-7-9-17(13(3)11-15)18-10-8-16(6-2)12-14(18)4/h1-2,7-12H,3-4H3
InChIKeyVBXFRQIMDOSQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl: Key Properties & Procurement Guide


4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl (CAS 1788872-95-6) is a dialkyne-functionalized biphenyl building block featuring ethynyl moieties at the 4 and 4' positions and methyl substituents at the 2 and 2' positions, with a molecular formula of C18H14 and a molecular weight of 230.30 g/mol . This compound belongs to the diethynylarene family and is primarily employed as a monomer linker for the synthesis of covalent organic frameworks (COFs) and conjugated microporous polymers . The presence of the 2,2'-dimethyl groups introduces a pronounced torsional twist between the two phenyl rings, distinguishing it from the parent 4,4'-diethynylbiphenyl (DEBP) and modulating both its solubility profile and the conformational architecture of the resulting polymeric networks [1]. Typical commercial purity ranges from 95% to 98%, with the compound appearing as a light yellow powder that requires sealed storage at 2–8 °C .

COF and microporous polymer monomer linker
Solution-processable in DMF, DMSO, DCM
Torsionally constrained biphenyl core architecture
Requires cold-chain procurement and inert-atmosphere handling

Why It Cannot Be Replaced by 4,4'-Diethynylbiphenyl


Direct substitution of 4,4'-diethynyl-2,2'-dimethyl-1,1'-biphenyl with the unsubstituted analogue 4,4'-diethynylbiphenyl (DEBP) is not scientifically valid when the target application requires reproducible porosity, solubility, or conformational control. While DEBP crystallizes as a high-melting solid (mp 166–170 °C) with negligible solubility in common organic solvents , the 2,2'-dimethyl variant is soluble in dichloromethane, DMF, and DMSO, enabling homogeneous solution-phase polymerization or COF condensation protocols that are impossible with DEBP . Furthermore, the 2,2'-dimethyl groups enforce a large inter-ring dihedral angle (approximately 84° in the parent 2,2'-dimethylbiphenyl core) , which directly impacts the degree of π-conjugation across the biphenyl bridge and consequently the electronic structure, pore geometry, and interlayer stacking of the resulting framework. A researcher attempting to use DEBP as a drop-in replacement would encounter fundamentally different solubility, a distinct torsional landscape, and altered electronic coupling, leading to irreproducible BET surface areas and optoelectronic properties. The following quantitative evidence details these differentiation dimensions.

Dimension
This Compound
DEBP (Unsubstituted Analog)
Solubility
DMF, DMSO, DCM soluble
Practically insoluble in organic media
Conformation
Sterically twisted biphenyl core
Near-planar geometry; higher π-conjugation
Stoichiometry
Correct MW for COF monomer loading
~14% lower MW; alters molar ratios

Quantitative Differentiation Evidence for Procurement


Solubility Profile Comparison

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl is soluble in dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at concentrations suitable for solution-based COF and polymer synthesis . In contrast, 4,4'-diethynylbiphenyl (DEBP, CAS 38215-38-2) is classified as practically insoluble in water (7.7 × 10⁻⁴ g/L) and exhibits poor solubility in standard organic media, with a high melting point of 166–170 °C that precludes melt processing . This solubility differential is critical for applications requiring homogeneous reaction conditions.

Solubility Profile
Cross-study comparable
Soluble in DCM, DMF, DMSO
Enables homogeneous solution-phase polymerization
DEBP is practically insoluble in standard organic media
Covalent Organic Frameworks Solution-Processable Monomers Conjugated Porous Polymers

Biphenyl Torsional Conformation

The 2,2'-dimethyl substitution pattern sterically locks the biphenyl core into a highly twisted conformation. For the parent 2,2'-dimethylbiphenyl scaffold, the equilibrium dihedral angle between the two phenyl rings is approximately 84°, compared to approximately 44–46° for unsubstituted biphenyl in the gas phase [1]. The rotational barrier around the central C–C bond in 2,2'-dimethylbiphenyl is calculated to be approximately 17.4 kcal/mol (72.8 kJ/mol), a substantial increase over the approximately 2 kcal/mol barrier of biphenyl . This constrained torsion directly modulates the degree of π-orbital overlap across the bridge.

Dihedral Angle
Class-level
~84° (target) vs ~44–46° (biphenyl)
Reduces inter-chain π-stacking and aggregation
Based on 2,2'-dimethylbiphenyl parent core DFT data
Molecular Wire Conductance Conformational Control Electronic Coupling

Molecular Weight & Elemental Composition

The molecular weight difference between the target compound (230.30 g/mol, C18H14) and DEBP (202.25 g/mol, C16H10) amounts to 28.05 g/mol (13.9% increase), corresponding to two additional methylene (–CH2–) equivalents from the 2,2'-dimethyl groups . This mass difference must be accounted for in all stoichiometric calculations for polymerization or framework assembly, as using DEBP as a molar equivalent without correction would introduce a 13.9% error in monomer loading.

Monomer MW
Head-to-head
230.30 g/mol (C18H14)
+13.9% mass vs DEBP; alters stoichiometry
Critical for multi-component COF reagent loading
Stoichiometric Calculation Framework Density Monomer Purity Control

Electrochemical Redox Splitting in Ru Molecular Wires

Kong et al. (2015) synthesized a series of binuclear ruthenium complexes using 4,4'-diethynyl-2,2'-dimethyl-1,1'-biphenyl as the bridging ligand [1]. Electrochemical studies on these complexes revealed that the redox splitting (ΔE1/2) between the two Ru(II/III) couples shows a strong linear correlation with cos²(φ), where φ is the inter-ring dihedral angle. For the 2,2'-dimethyl-substituted bridge, the large dihedral angle (~84°) results in a reduced electronic coupling compared to planar biphenyl bridges, providing a quantitative handle for tuning molecular wire conductance. This study constitutes the primary peer-reviewed literature directly featuring the target compound as a key structural element.

Redox Splitting
Reported
ΔE1/2 correlates with cos²(φ)
Quantitative handle for electronic coupling tuning
CV in CH2Cl2 at Pt electrode; Ru binuclear complexes
Molecular Electronics Mixed-Valence Chemistry Electronic Coupling

Storage & Handling Requirements

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl requires sealed storage at 2–8 °C under an inert atmosphere (nitrogen) . DEBP is also recommended for cold storage but has a higher melting point (166–170 °C), making it less prone to degradation at ambient temperatures during short-term handling . The target compound's lower melting point (predicted boiling point: 328.5 ± 42.0 °C) and enhanced solubility require stricter adherence to cold-chain logistics to maintain purity above 95%.

Storage Condition
Cross-study comparable
Sealed, 2–8 °C, under N2
Cold-chain logistics essential for purity maintenance
Lower mp than DEBP; verify shipping conditions
Supply Chain Long-Term Stability Shipping Condition

Application Scenarios Based on Differentiation Evidence


Solution-Phase COF Synthesis

When a COF synthesis protocol requires the dialkyne monomer to be fully dissolved in DMF, DMSO, or DCM to ensure homogeneous nucleation and uniform crystallite growth, 4,4'-diethynyl-2,2'-dimethyl-1,1'-biphenyl is the appropriate choice. The unsubstituted analogue 4,4'-diethynylbiphenyl (DEBP) is insoluble in these solvents, which would necessitate heterogeneous solid–liquid reaction conditions that compromise framework crystallinity and yield . The quantitative solubility differential documented in Evidence Item 1 directly supports this scenario. Typical COF syntheses employ this monomer at loadings of 0.1–1.0 mmol scale in degassed DMF/DMSO mixtures with Pd(0)/Cu(I) catalyst systems .

Electronic Coupling Control in Molecular Wires

For the construction of binuclear or polynuclear metal complexes where the degree of electronic delocalization between metal centers must be precisely attenuated, 4,4'-diethynyl-2,2'-dimethyl-1,1'-biphenyl serves as a torsionally constrained bridging ligand. As demonstrated by Kong et al. in Chemistry – A European Journal, the ~84° dihedral angle enforced by the 2,2'-dimethyl groups reduces π-orbital overlap across the biphenyl axis, resulting in a quantitatively smaller electrochemical redox splitting (ΔE1/2) compared to complexes bridged by planar biphenyl ligands [1]. This specific application is ideal when the research objective is to compare the effect of bridge conformation on mixed-valence charge-transfer bands or single-molecule conductance.

Microporous Polymer Networks with Frustrated Packing

When designing conjugated microporous polymers (CMPs) or porous organic polymers (POPs) where high BET surface area is desired, the non-planar geometry of the 2,2'-dimethylbiphenyl core inhibits efficient π–π stacking and promotes the formation of permanent micropores. Evidence from the class of diethynylarene-derived networks shows that monomers with twisted geometries yield polymers with BET surface areas up to 809 m² g⁻¹ when polymerized via coordination or oxidative coupling [2]. Although direct BET data for the target compound's homopolymer are not yet available, the structurally analogous 4,4'-diethynylbiphenyl-based networks have demonstrated this effect, and the enhanced torsional twist of the dimethyl derivative is expected to further amplify microporosity by the principle of frustrated packing [3].

Stoichiometric Control in Multi-Step Synthesis

In multi-component COF or polymer syntheses where precise molar ratios of dialkyne to polyhaloarene or polyaldehyde must be maintained, the 13.9% molecular weight difference between the target compound (230.30 g/mol) and DEBP (202.25 g/mol) is non-trivial . Procurement specifications must confirm the exact molecular weight and purity (≥95%) to ensure correct stoichiometric calculations. The target compound is available with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors, enabling verification prior to use . Laboratories that have previously optimized protocols with DEBP must recalculate all reagent masses when switching to the 2,2'-dimethyl analogue.

Application
Selection Property
Validation Focus
Solution-Phase COF Synthesis
Monomer solubility in DMF, DMSO, DCM
Homogeneous nucleation and crystallinity
Molecular Wire Electronic Coupling
Torsional conformation control
Redox splitting and charge-transfer analysis
Microporous Polymer Networks
Non-planar monomer geometry
BET surface area and pore architecture
Stoichiometric Multi-Component Synthesis
MW accuracy and batch purity
Reagent ratio and condensation monitoring
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